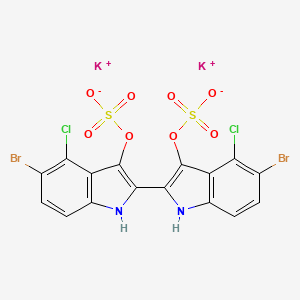
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and indole moieties, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate typically involves multiple steps. The starting materials often include indole derivatives, which undergo bromination and chlorination reactions to introduce the bromine and chlorine atoms at specific positions on the indole ring. The final step involves the formation of the disulfate linkage, which is achieved through the reaction of the brominated and chlorinated indole with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
化学反应分析
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfate linkage to thiols or other sulfur-containing groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the indole moiety, enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
5,5’-Dibromo-4,4’-dichloroindigo: A related compound with similar halogenation patterns but different applications.
Indigo derivatives: Compounds with structural similarities but varying functional groups and properties.
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is unique due to its specific combination of bromine, chlorine, and disulfate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93962-99-3 |
|---|---|
分子式 |
C16H6Br2Cl2K2N2O8S2 |
分子量 |
727.3 g/mol |
IUPAC 名称 |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



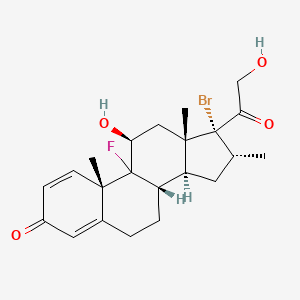
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

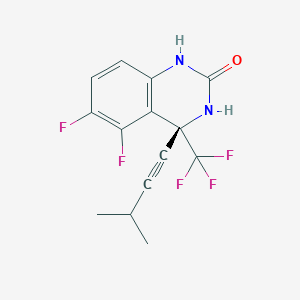
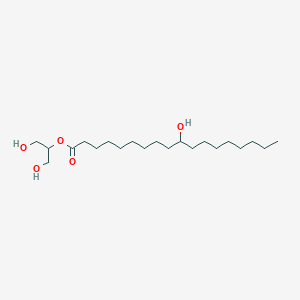

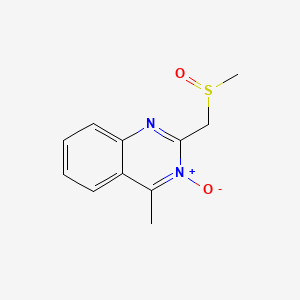
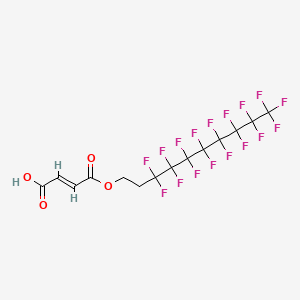
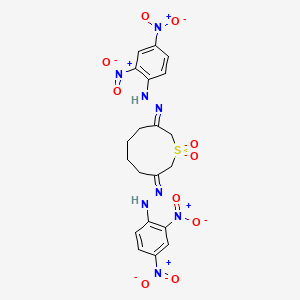

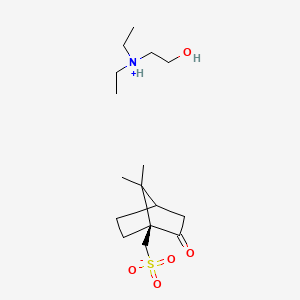
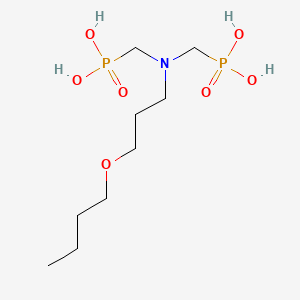
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
